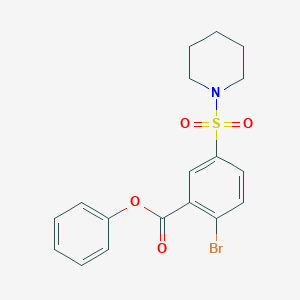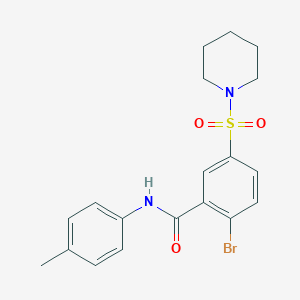![molecular formula C25H23NO4 B341069 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate](/img/structure/B341069.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is a complex organic compound that features a biphenyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate typically involves multi-step organic reactions. One common method involves the reaction of biphenyl-4-carboxylic acid with ethyl oxalyl chloride to form the corresponding ester. This ester is then reacted with 5-oxo-5-(phenylamino)pentanoic acid under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl and phenylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and phenylamino groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5-(4’-propyl-[1,1’-biphenyl]-4-yl)pentanoate
- 6-[1,1′-Biphenyl]-4-yl-6-ethyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and phenylamino groups provide a versatile platform for further chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C25H23NO4/c27-23(21-16-14-20(15-17-21)19-8-3-1-4-9-19)18-30-25(29)13-7-12-24(28)26-22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2,(H,26,28) |
InChI Key |
YCNCCLNGRSKGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


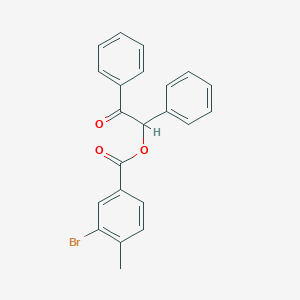
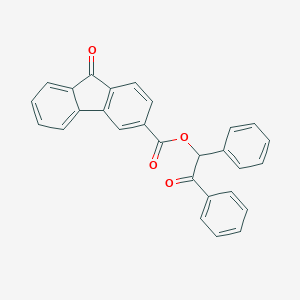
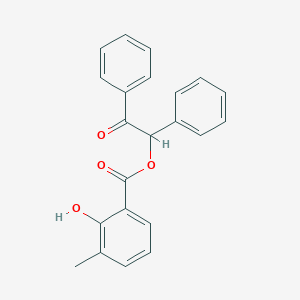
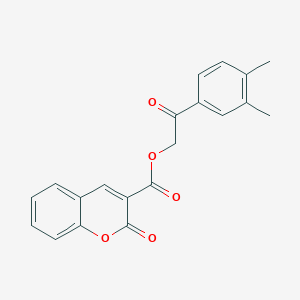
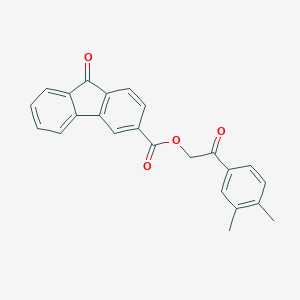
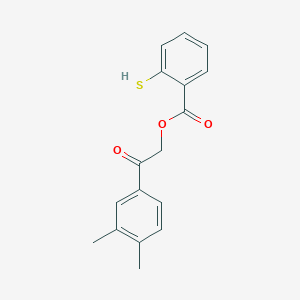

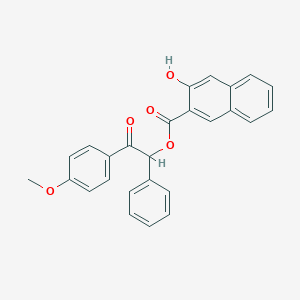
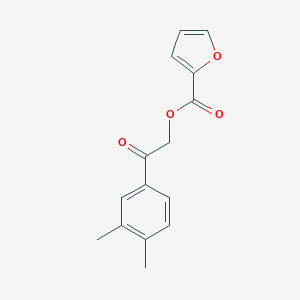
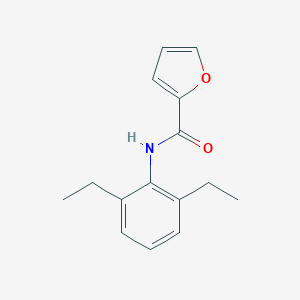
![3-(2-Furoylamino)phenyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B341010.png)
![10-[2-methyl-5-(morpholin-4-ylsulfonyl)benzoyl]-10H-phenothiazine](/img/structure/B341012.png)
